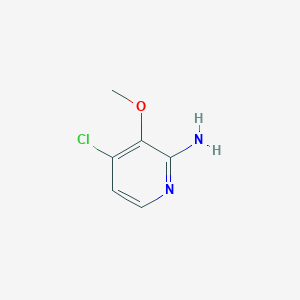

4-Chloro-3-methoxypyridin-2-amine

CAS No.: 1261452-97-4

Cat. No.: VC5890931

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261452-97-4 |

|---|---|

| Molecular Formula | C6H7ClN2O |

| Molecular Weight | 158.59 |

| IUPAC Name | 4-chloro-3-methoxypyridin-2-amine |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | IVZUXTLFJUNEDY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1N)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-Chloro-3-methoxypyridin-2-amine (CAS: 1261452-97-4) is systematically named according to IUPAC conventions, reflecting its pyridine core substituted with chlorine at the 4-position, a methoxy group at the 3-position, and an amine at the 2-position . The molecular structure, represented by the SMILES notation COC1=C(C=CN=C1N)Cl, highlights the spatial arrangement of functional groups critical to its reactivity .

Physicochemical Characteristics

The compound exhibits a density of and a predicted pKa of , indicating moderate basicity . Its solubility profile includes miscibility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), though aqueous solubility remains limited . Thermal stability is evidenced by a melting point range of for structurally analogous chloronitropyridinamines , suggesting resilience under standard laboratory conditions.

Synthesis and Manufacturing Considerations

Synthetic Routes

While detailed synthetic protocols for 4-Chloro-3-methoxypyridin-2-amine are proprietary, analogous pyridine derivatives are typically synthesized through sequential functionalization. A plausible pathway involves:

-

Methoxylation: Introducing the methoxy group via nucleophilic substitution on a halogenated precursor.

-

Amination: Directing amine installation using Hofmann or Curtius rearrangements .

-

Chlorination: Electrophilic aromatic substitution or metal-catalyzed cross-coupling to position the chlorine atom .

Purification and Quality Control

Suppliers report purity levels between 95% and 98%, achieved through column chromatography or recrystallization . Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure batch consistency, particularly for pharmaceutical applications requiring stringent impurity profiles .

Applications in Pharmaceutical Research

Drug Discovery Intermediates

The compound’s scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. Its chlorine and methoxy groups enable selective interactions with biological targets, as demonstrated in preclinical studies of analogous molecules . For example, substituent effects on the pyridine ring influence binding affinity to ATP pockets in protein kinases .

Structure-Activity Relationship (SAR) Studies

Modifications to the amine and methoxy groups have been explored to optimize pharmacokinetic properties. Early-stage research indicates that halogenation at the 4-position enhances metabolic stability compared to non-chlorinated analogs . These findings underscore its utility in medicinal chemistry campaigns aimed at improving drug half-lives.

Future Directions and Research Gaps

Expanding Therapeutic Applications

Ongoing investigations focus on derivatizing the pyridine core for neurodegenerative disease targets. Computational modeling suggests that substituting the methoxy group with bulkier ethers could enhance blood-brain barrier penetration .

Sustainable Synthesis Innovations

Current efforts aim to replace traditional chlorination methods with catalytic processes using or enzymatic halogenases, reducing environmental impact . Flow chemistry approaches are also being explored to improve yield and reproducibility at scale .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume